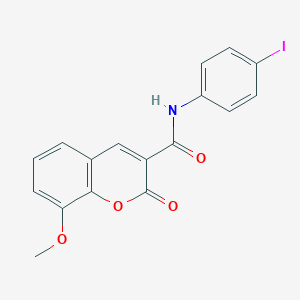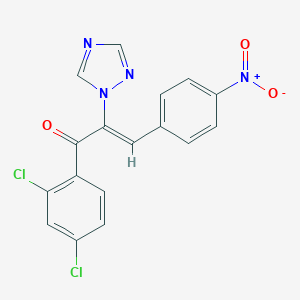
N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of chromene, a common structure in many organic compounds, particularly in bioactive molecules. The “N-(4-iodophenyl)” part suggests the presence of an iodine atom, which could potentially make this compound useful in certain chemical reactions or as a radiotracer in medical imaging .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the iodine atom might make it susceptible to substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Techniques such as melting point determination, solubility testing, and spectroscopic analysis can provide this information .Scientific Research Applications
Anticancer Drug Development
A significant application of compounds related to N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is in the development of new anticancer drugs with high tumor specificity and reduced toxicity to normal cells. In a review of various compounds synthesized and tested for anticancer activity, certain chromene compounds were highlighted for their potential in inducing apoptotic cell death in oral squamous cell carcinoma cells while showing minimal toxicity to normal oral keratinocytes. This suggests a promising direction for manufacturing new anticancer drugs that are more selective and less harmful to non-cancerous cells (Sugita et al., 2017).
Bioactive Heterocyclic Compound Research
Chromenes, a class of compounds including N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, are extensively studied for their various biological and pharmacological properties. The research emphasizes the importance of 3-hydroxycoumarins (a category to which chromene compounds belong) in synthetic organic chemistry and their applications across pharmaceutical, perfumery, and agrochemical industries. The study provides an overview of the synthesis methods, reactivity, and biological applications of 3-hydroxycoumarins, highlighting their significance in genetics, pharmacology, and microbiology (Yoda, 2020).
Synthesis and Pharmacological Profile Improvement
Research into the stereochemistry of phenylpiracetam and its derivatives, which share structural similarities with chromene compounds, shows the importance of enantiomerically pure compounds in enhancing pharmacological profiles. These studies reveal the relationship between the configuration of stereocenters and the biological properties of molecules, suggesting paths for the synthesis of more effective pharmaceutical agents with better safety profiles (Veinberg et al., 2015).
Advanced Oxidation Processes
The degradation of pollutants using advanced oxidation processes (AOPs) is another area of interest. Compounds with the chromene moiety are investigated for their interactions with AOPs, indicating their potential role in environmental remediation and the treatment of pharmaceutical wastes. Such research underscores the importance of understanding the chemical behavior of chromene derivatives under oxidative conditions for their application in cleaning up environmental contaminants (Qutob et al., 2022).
Antibacterial Activity
Exploring the antibacterial activity of aryl sulfonamides containing thiophene or chromene moieties showcases another application of N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide-related compounds. This review highlights the significance of such compounds as potential antibacterial agents, providing insights into their chemical structures, synthesis, and pharmacological applications. This could pave the way for the development of new antibacterial drugs to combat resistant bacterial strains (Rathore et al., 2021).
Future Directions
properties
IUPAC Name |
N-(4-iodophenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12INO4/c1-22-14-4-2-3-10-9-13(17(21)23-15(10)14)16(20)19-12-7-5-11(18)6-8-12/h2-9H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWROIYIKINVMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405432.png)
![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405435.png)
![ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405436.png)
![ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405438.png)
![2-[2-(4-Chloro-phenoxy)-ethylsulfanyl]-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazole](/img/structure/B405439.png)
![3-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B405440.png)
![3-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B405441.png)
![3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid](/img/structure/B405444.png)
![1-benzyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B405445.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B405446.png)

![N-[5-(4-Ethoxy-3-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide](/img/structure/B405451.png)
![1-[(2-Methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B405453.png)
![ethyl 2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405454.png)